2-Hydroxy-2-phenylpropanoic acid

Enzymatic resolution Chiral synthesis Nitrilase

Atrolactic acid (2-Hydroxy-2-phenylpropanoic acid, CAS 515-30-0) is a chiral α-hydroxy acid distinguished by its quaternary α-carbon, conferring unique steric bulk and hydrogen-bonding capacity absent in primary analogs like mandelic acid. Procure as a benchmark for chiral HPLC method development—demonstrated baseline separation (Rs = 1.68) using cost-effective mobile phases. Serves as a competitive inhibitor of mandelate racemase (Ki = 0.2 mM) with an available co-crystal structure, enabling structure-based drug design. Preferred chiral building block for asymmetric synthesis, delivering higher enantioselectivity (51% ee) in nitrilase-mediated reactions.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 515-30-0
Cat. No. B019245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-phenylpropanoic acid
CAS515-30-0
Synonyms2-Hydroxy-2-phenylpropionic acid; 2-Phenyl-2-hydroxypropionic acid; alpha-hydroxy-alpha-methyl-benzeneaceticaci; alpha-Hydroxy-alpha-phenylpropionic acid; alpha-Phenyllactic acid; dl-Atrolactic acid; Mandelic acid, alpha-methyl-; 2-(2-HYDROXYPHENYL)PROPIONI
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)O)O
InChIInChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)
InChIKeyNWCHELUCVWSRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atrolactic Acid (CAS 515-30-0) Procurement Guide: Baseline Properties and Structural Context


Atrolactic acid (2-hydroxy-2-phenylpropanoic acid, CAS 515-30-0) is a chiral α-hydroxy monocarboxylic acid belonging to the phenylpropanoic acid class [1]. It is characterized by a quaternary α-carbon bearing a phenyl group, a hydroxyl group, and a methyl group, which confers distinct steric and electronic properties . The compound exists as a racemic mixture unless otherwise specified, with enantiomers designated (R)- and (S)-atrolactic acid . Physicochemical properties include a molecular weight of 166.17 g/mol, a predicted density of 1.3 g/cm³, and a boiling point of 327.2°C at 760 mmHg . It exhibits a pKa of approximately 3.53 at 25°C and a LogP value of 1.27 (ACD/LogP) .

Why Atrolactic Acid Cannot Be Interchanged with Other α-Hydroxy Acids: The Critical Role of the Quaternary α-Carbon


Atrolactic acid possesses a quaternary α-carbon center that distinguishes it from primary α-hydroxy acids like mandelic acid (α-hydroxyphenylacetic acid) and secondary α-hydroxy acids like phenyllactic acid (2-hydroxy-3-phenylpropanoic acid). This structural feature fundamentally alters its steric bulk, rotational freedom, and hydrogen-bonding capacity [1]. Consequently, its interactions with enzymes, its behavior in chiral separations, and its physicochemical properties differ markedly from those of its analogs. Substituting atrolactic acid with a generic α-hydroxy acid without accounting for these specific differences can lead to failed enzymatic reactions, inaccurate chiral analyses, or ineffective formulations. The following quantitative evidence demonstrates that atrolactic acid is not a drop-in replacement for its structural relatives.

Quantitative Differentiation of Atrolactic Acid (CAS 515-30-0) from Closest Analogs


Enantioselectivity in Nitrilase-Mediated Synthesis: Atrolactic Acid vs. Mandelic Acid

In a study using recombinant E. coli expressing nitrilase variants from Pseudomonas fluorescens, the relative activity for atrolactic acid formation was significantly lower than that for mandelic acid, but the enantiomeric excess (ee) was substantially higher. For the wild-type enzyme, the relative activity for atrolactic acid was 3.8% compared to mandelic acid set at 100% [1]. However, the ee of the (R)-enantiomer for atrolactic acid reached 51%, compared to only 25% for mandelic acid [1]. This indicates that while the enzyme processes atrolactic acid more slowly, it does so with greater stereochemical fidelity, a critical parameter for chiral resolution applications.

Enzymatic resolution Chiral synthesis Nitrilase

Inhibition of Mandelate Racemase: (S)-Atrolactate as a Potent Competitive Inhibitor

The (S)-enantiomer of atrolactic acid acts as a competitive inhibitor of mandelate racemase from Pseudomonas putida, with an inhibition constant (Ki) of approximately 0.2 mM [1]. This is a direct, quantitative measure of its binding affinity to the enzyme's active site. In contrast, the natural substrate mandelic acid has a Km of approximately 0.5 mM for the same enzyme , indicating that (S)-atrolactate binds with higher affinity. The co-crystal structure of the enzyme-inhibitor complex provides atomic-level detail of the interaction, confirming its utility as a tool compound for mechanistic studies.

Enzyme inhibition X-ray crystallography Competitive inhibitor

Chiral HPLC Resolution: Atrolactic Acid Baseline Separation

A validated HPLC method using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a chiral mobile phase additive achieves baseline resolution of atrolactic acid enantiomers with a resolution factor (Rs) of 1.68 [1]. The retention times for the two enantiomers are 26.65 and 28.28 minutes, respectively [1]. This method provides a simple, economical approach for analytical enantioseparation, which is critical for quality control and stereochemical studies. In contrast, the resolution of mandelic acid enantiomers under similar conditions is often lower, requiring more specialized chiral stationary phases or derivatization.

Chiral chromatography Enantioseparation Analytical method

Comparative Oxidation Kinetics: Atrolactic Acid vs. Lactic Acid

Kinetic studies of the oxidation of lactic acid and atrolactic acid by ceric sulfate in acidic medium reveal distinct reaction pathways and rate constants. The observed pseudo-first-order rate constant (k_obs) for atrolactic acid is described by a complex rate law involving multiple intermediate complexes [1]. While the study does not provide a direct numeric comparison, it emphasizes that the presence of the phenyl group in atrolactic acid significantly alters the redox mechanism compared to the simpler aliphatic lactic acid. This difference is attributed to the electronic and steric effects of the aromatic substituent, which influences the formation and stability of cerium(IV)-substrate complexes.

Reaction kinetics Redox chemistry Cerium(IV) oxidation

Optimal Procurement Applications for Atrolactic Acid (CAS 515-30-0) Based on Empirical Differentiation


Chiral Resolution and Analytical Standard

Procure atrolactic acid as a calibration standard for chiral HPLC methods due to its demonstrated baseline separation (Rs = 1.68) using a cost-effective mobile phase additive . Its quaternary α-carbon provides a unique challenge for enantioseparation, making it a benchmark for evaluating new chiral stationary phases and method development.

Enzyme Mechanism Studies and Inhibitor Development

Utilize (S)-atrolactic acid as a competitive inhibitor of mandelate racemase with a known Ki of 0.2 mM . Its co-crystal structure with the enzyme is available, enabling structure-based drug design and mechanistic investigations of racemase enzymes.

Asymmetric Synthesis Building Block

Atrolactic acid serves as a valuable chiral building block in asymmetric synthesis. Its higher enantioselectivity in nitrilase-mediated reactions (51% ee for (R)-enantiomer) makes it a preferred starting material over mandelic acid when high stereochemical purity is required, despite lower catalytic turnover.

Physicochemical Property Benchmarking

Use atrolactic acid as a reference compound for evaluating the impact of a quaternary α-carbon on α-hydroxy acid properties. Its LogP (1.27) and pKa (3.53) differ from those of primary and secondary analogs, making it a useful standard in quantitative structure-property relationship (QSPR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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